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molecular formula C5H3ClN4S B8785878 7-Chlorothiazolo[5,4-d]pyrimidin-5-amine

7-Chlorothiazolo[5,4-d]pyrimidin-5-amine

Cat. No. B8785878
M. Wt: 186.62 g/mol
InChI Key: RNWOODQHRGRSKC-UHFFFAOYSA-N
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Patent
US09096614B2

Procedure details

To a solution of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide (12 g, 57 mmol) in THF (250 mL) was added Lawesson's reagent (17.5 g, 43 mmol). The reaction mixture was stirred at 65° C. for 30 minutes. The reaction mixture was then filtered, and the filtrate was concentrated. The crude yellow solid obtained was triturated using diethyl ether to afford the title compound (10 g, 93.4%) as a pale yellow solid. LCMS (ES+) 186.95 (M+H)+, RT 1.31 minutes (method 1).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
93.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH:9][CH:10]=O)=[C:4](Cl)[N:3]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:22])=CC=1>C1COCC1>[Cl:8][C:6]1[C:5]2[N:9]=[CH:10][S:22][C:4]=2[N:3]=[C:2]([NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)NC=O)Cl
Name
Quantity
17.5 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude yellow solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)N)SC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 93.4%
YIELD: CALCULATEDPERCENTYIELD 124.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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